![molecular formula C22H20ClN5O2S B2601522 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-38-8](/img/structure/B2601522.png)

7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

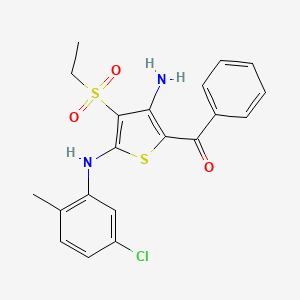

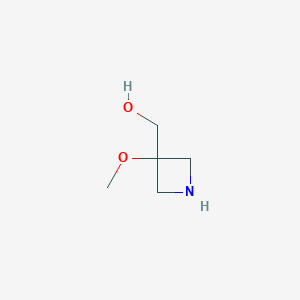

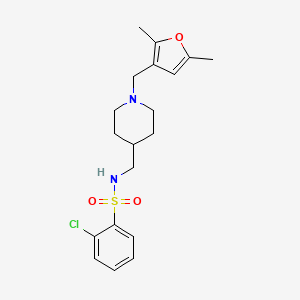

The compound “7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl ring, a pyrido[1,2-a]pyrimidin-4-one ring, and an oxolane ring .

Synthesis Analysis

The synthesis of similar compounds, such as quinazolin-4(3H)-ones, has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The quinazolin-2-yl ring and the pyrido[1,2-a]pyrimidin-4-one ring are part of the core structure, with the oxolane ring and the sulfanylmethyl group attached to this core .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites. For instance, the amino group attached to the oxolane ring could potentially undergo reactions with electrophiles .Wissenschaftliche Forschungsanwendungen

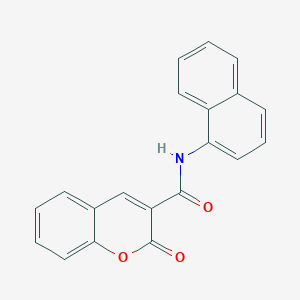

Antitumor and Antibacterial Agents

Compounds similar to 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), an enzyme critical in DNA synthesis. These compounds show promise as antitumor and antibacterial agents. For example, certain analogues were found more potent than established drugs against human TS, indicating their potential in cancer therapy (Gangjee et al., 1996) (Gangjee et al., 1997).

Antibacterial Activities

Compounds containing structures related to this compound have been shown to possess antibacterial properties. Research indicates that derivatives of this compound class can be effective against gram-positive and gram-negative bacteria, as well as showing potent antitubercular activity (Myangar & Raval, 2011) (Azab et al., 2013).

Agricultural Bactericides

Novel quinazolin-4-one derivatives, including structures similar to this compound, have shown effectiveness as agricultural bactericides. These compounds have been tested against pathogens like Xanthomonas oryzae, demonstrating their potential use in protecting crops from bacterial diseases (Du et al., 2018).

Inhibitors of Tyrosine Kinase Activity

Related compounds have been studied for their role as inhibitors of tyrosine kinase activity, which is crucial in the signaling pathways of cancer cells. This research suggests that analogues of this compound could be beneficial in the treatment of cancers driven by aberrant tyrosine kinase activity (Thompson et al., 1997).

Anti-inflammatory Properties

Research has also been conducted on derivatives of this compound class for their anti-inflammatory properties. These studies show that such compounds could be developed into anti-inflammatory medications, potentially offering new treatments for conditions characterized by inflammation (Kumar & Rajput, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c23-14-7-8-19-25-15(10-20(29)28(19)12-14)13-31-22-26-18-6-2-1-5-17(18)21(27-22)24-11-16-4-3-9-30-16/h1-2,5-8,10,12,16H,3-4,9,11,13H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUUOOGZZYPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)

![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)

![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)